Breviscapine

Descripción general

Descripción

Breviscapine is a crude extract of several flavonoids of Erigeron breviscapus (Vant.) Hand.-Mazz., containing more than 85% of scutellarin . It has been traditionally used in China as an activating blood circulation medicine to improve cerebral blood supply .

Synthesis Analysis

Breviscapine has been synthesized by building a yeast cell factory using synthetic biology. Two key enzymes in the biosynthetic pathway (flavonoid-7-O-glucuronosyltransferase and flavone-6-hydroxylase) from E. breviscapus genome were identified and used to engineer yeast to produce breviscapine from glucose .

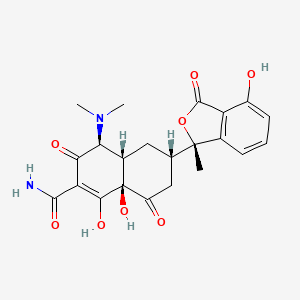

Molecular Structure Analysis

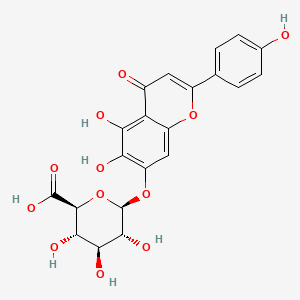

Breviscapine’s molecular formula is C21H18O12 . The main active component of breviscapine is scutellarin, and its analogs share a similar skeleton of the flavonoids .

Chemical Reactions Analysis

Breviscapine has a broad spectrum of pharmacological activities, such as increasing blood flow, improving microcirculation, dilating blood vessels, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .

Physical And Chemical Properties Analysis

Breviscapine’s molecular weight is 462.4 g/mol . It has a topological polar surface area of 203 Ų . The exact mass and monoisotopic mass are 462.07982601 g/mol .

Aplicaciones Científicas De Investigación

Cardiovascular Disease Treatment

Scutellarin has been widely used in the treatment of cardiovascular diseases. It exhibits cardioprotective properties by improving coronary blood flow, reducing myocardial oxygen consumption, and protecting against ischemic injuries . Clinical studies have supported its use in treating conditions like cerebral infarction, angina pectoris, and coronary heart disease.

Anti-Cancer Properties

Research has shown that Scutellarin has anti-tumor effects against various cancers, including glioma, breast cancer, lung cancer, renal cancer, and colon cancer . It works by inhibiting cell proliferation, inducing apoptosis, and interfering with cancer cell migration and invasion through various signaling pathways .

Anti-Inflammatory Effects

Scutellarin demonstrates significant anti-inflammatory effects. It modulates inflammatory signaling pathways, reducing the expression of pro-inflammatory cytokines and mediators in various models of inflammation . This makes it a potential therapeutic agent for conditions characterized by inflammation.

Antioxidant Activity

As an antioxidant, Scutellarin helps in reducing oxidative stress by scavenging free radicals and enhancing the body’s antioxidant defense systems . This property is beneficial in preventing oxidative damage-related diseases, including neurodegenerative disorders.

Antiviral Effects

Scutellarin has shown promising results in antiviral studies. It inhibits the replication of certain viruses, including HIV-1, by preventing viral attachment, cell fusion, and retransmission, suggesting its potential as an antiviral agent .

Metabolic Disease Management

Scutellarin is beneficial in the treatment of metabolic diseases. It has been found to improve lipid metabolism and reduce serum levels of triglycerides, cholesterol, and low-density lipoprotein, while increasing high-density lipoprotein levels, which are crucial in managing conditions like diabetes .

Renal Protection

Studies indicate that Scutellarin can protect the kidneys from damage, particularly in the context of diabetic nephropathy. It ameliorates renal fibrosis and podocyte injury, which are common in chronic kidney diseases . The compound’s renal protective effects are attributed to its antioxidative and anti-inflammatory mechanisms.

Neuroprotective Effects

Scutellarin has neuroprotective effects that are particularly useful in cerebral ischemia/reperfusion injury. It reduces neuronal damage and promotes recovery by affecting neurotransmitter activity and suppressing excitotoxicity .

Mecanismo De Acción

- Notably, it has been found to bind to TNF receptor II (TNFR2) in tumor-associated CD4+Foxp3+ regulatory T cells, contributing to its anticancer properties .

- By inhibiting high glucose-induced and hypoxia-mimetic agent-induced angiogenic effects, Scutellarin modulates the reactive oxygen species/hypoxia-inducible factor-1α/vascular endothelial growth factor pathway .

- Scutellarin affects several pathways relevant to CVD:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSISFGPUUYILV-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336184 | |

| Record name | Scutellarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scutellarin | |

CAS RN |

27740-01-8, 116122-36-2 | |

| Record name | Scutellarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27740-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutellarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Breviscapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116122362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scutellarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCUTELLARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGP0ML9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.